molecular formula C9H14N3O6PS B053619 2'-Deoxy-5'-o-thiophosphonocytidine CAS No. 115401-96-2

2'-Deoxy-5'-o-thiophosphonocytidine

Cat. No.: B053619
CAS No.: 115401-96-2
M. Wt: 323.27 g/mol
InChI Key: FHBXKBNKQMSUIJ-SHYZEUOFSA-N
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Description

2'-Deoxy-5'-O-thiophosphonocytidine is a modified nucleoside derivative where the 2'-hydroxyl group of the ribose moiety is replaced with hydrogen (2'-deoxy), and the 5'-phosphate group is substituted with a thiophosphonate moiety. This modification confers unique biochemical properties, such as enhanced metabolic stability and resistance to enzymatic degradation, making it valuable in therapeutic oligonucleotide design . The thiophosphonate group replaces one oxygen atom in the phosphate backbone with sulfur, altering electronic properties and steric bulk compared to natural phosphates .

Properties

CAS No.

115401-96-2

Molecular Formula

C9H14N3O6PS

Molecular Weight

323.27 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H14N3O6PS/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(18-8)4-17-19(15,16)20/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,20)/t5-,6+,8+/m0/s1

InChI Key

FHBXKBNKQMSUIJ-SHYZEUOFSA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)O)O

Synonyms

S(dC)28
Sd(C)28
SdC28

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

5′-Methylenephosphonate Derivatives
  • Example : 2′-O-Methyl-thymidine-5′-deoxy-5′-methylenephosphonate (ss-siRNA 37) .
  • Key Differences: The methylenephosphonate group introduces a carbon-phosphorus (C-P) bond instead of the oxygen-phosphorus (O-P) bond in natural phosphates. Bioactivity: ss-siRNA 37 showed 7–10-fold lower potency (IC₅₀ = 15 nM) compared to unmodified siRNA due to steric and electronic mismatches in RNA-induced silencing complex (RISC) binding .
5′-Thiophosphate Derivatives
  • Example : 2',5'-Dideoxy-5'-thio-Cytosine thiophosphoramidite .
  • Key Differences :
    • The thiophosphate group replaces an oxygen atom with sulfur (P-S bond), enhancing nuclease resistance while maintaining a negative charge similar to natural phosphates .
    • Synthesis : Requires specialized thiophosphoramidite reagents, as seen in the synthesis of 2',5'-dideoxy-5'-thio-thymidine derivatives .
    • Applications : Used in antisense oligonucleotides for improved pharmacokinetics .
5-Azacytidine Derivatives
  • Example : 2'-Deoxy-5,6-dihydro-5-azacytidine .
  • Key Differences :
    • Incorporates a nitrogen atom at the 5-position of the cytosine ring, inducing DNA hypomethylation.
    • Stability : More stable and less cytotoxic than 2'-deoxy-5-azacytidine, with comparable epigenetic activity .

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